molecular formula C10H11Cl2NO3S B296330 2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide

2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide

Cat. No.: B296330
M. Wt: 296.17 g/mol
InChI Key: XIOARXUMLRZPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide, also known as DCMS, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide selectively blocks GABA(A) receptors containing the alpha-1 subunit. This results in a decrease in GABAergic neurotransmission, which can have anxiogenic and proconvulsant effects. This compound has also been shown to have anti-inflammatory effects, which may be mediated by the inhibition of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission and COX-2 activity, this compound has also been shown to inhibit the activity of voltage-gated sodium channels. This may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide in lab experiments is its selectivity for GABA(A) receptors containing the alpha-1 subunit. This allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GABA(A) receptor antagonists. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine the safety and efficacy of this compound in these conditions.
Another potential future direction is the development of more potent and selective GABA(A) receptor antagonists. This may involve the synthesis of new compounds based on the structure of this compound or the modification of existing compounds.
Finally, this compound may be useful in the development of new treatments for anxiety disorders and epilepsy. Further research is needed to determine the potential of this compound in these conditions and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with cyclopropylamine. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction can be improved by using a solvent such as dichloromethane or acetonitrile.

Scientific Research Applications

2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide has been studied extensively for its potential use in scientific research. One of the primary areas of interest is its potential as a tool for studying the role of GABA(A) receptors in the brain. This compound has been shown to selectively block GABA(A) receptors containing the alpha-1 subunit, which has implications for the treatment of anxiety disorders and epilepsy.
In addition to its potential use in neuroscience research, this compound has also been studied for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.

Properties

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

2,3-dichloro-N-cyclopropyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C10H11Cl2NO3S/c1-16-7-4-5-8(10(12)9(7)11)17(14,15)13-6-2-3-6/h4-6,13H,2-3H2,1H3

InChI Key

XIOARXUMLRZPRO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2CC2)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2CC2)Cl)Cl

Origin of Product

United States

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